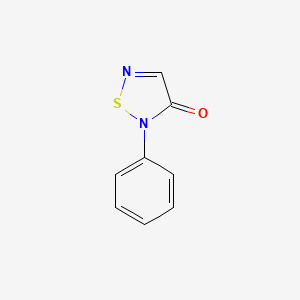

2-Phenyl-1,2,5-thiadiazole-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2OS |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

2-phenyl-1,2,5-thiadiazol-3-one |

InChI |

InChI=1S/C8H6N2OS/c11-8-6-9-12-10(8)7-4-2-1-3-5-7/h1-6H |

InChI Key |

RBDKISDYCFPZOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=NS2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,5 Thiadiazolones and Analogues

Cyclization Reactions for 1,2,5-Thiadiazole (B1195012) Core Construction

The direct formation of the 1,2,5-thiadiazole ring from open-chain precursors is a fundamental approach to this heterocyclic system. These methods typically involve the reaction of a 1,2-diamine or a related species with a sulfur-containing reagent to form the N-S-N linkage.

Reactions from Aliphatic α-Diamines and α-Dioximes with Sulfur Halides

A common and direct method for constructing the 1,2,5-thiadiazole ring is the reaction of aliphatic α-diamines with sulfur halides. For instance, the parent 1,2,5-thiadiazole can be synthesized from the reaction of ethylenediamine (B42938) with sulfur monochloride or sulfur dichloride. chemicalbook.com Similarly, substituted 1,2,5-thiadiazoles, such as 3,4-dimethyl-1,2,5-thiadiazole (B3032850), are obtainable from the corresponding α-diamine, 2,3-diaminobutane, by treatment with sulfur dichloride. chemicalbook.com Another approach involves the reaction of diaminomaleonitrile (B72808) with thionyl chloride, which yields 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684) in an 80% yield. chemicalbook.com

| Starting Material | Reagent | Product | Yield |

| Ethylenediamine | Sulfur monochloride/dichloride | 1,2,5-Thiadiazole | N/A |

| 2,3-Diaminobutane | Sulfur dichloride | 3,4-Dimethyl-1,2,5-thiadiazole | N/A |

| Diaminomaleonitrile | Thionyl chloride | 1,2,5-Thiadiazole-3,4-dicarbonitrile | 80% |

Synthesis from 2-Aminoacetamides and Thionyl Chloride/Sulfur Monochloride

An alternative route to substituted 1,2,5-thiadiazoles involves the use of 2-aminoacetamides as starting materials. The reaction of these compounds with thionyl chloride or sulfur monochloride in a solvent such as dimethylformamide (DMF) at temperatures ranging from 22–90°C provides 4-substituted 1,2,5-thiadiazoles. This method offers a pathway to derivatives with functionality at the C4 position of the thiadiazole ring in moderate to excellent yields. chemicalbook.com

| Starting Material | Reagents | Product |

| 2-Aminoacetamides | Thionyl chloride or Sulfur monochloride | 4-Substituted 1,2,5-thiadiazoles |

Ring Transformation Strategies to Form 1,2,5-Thiadiazoles

Ring transformation reactions provide a powerful alternative for the synthesis of 1,2,5-thiadiazoles, often from more readily available heterocyclic precursors. These methods can offer advantages in terms of substrate scope and functional group tolerance.

Oxidative Ring Contraction of 4H-1,2,6-Thiadiazines

A notable ring contraction strategy involves the conversion of 4H-1,2,6-thiadiazines to 1,2,5-thiadiazoles. For example, the treatment of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid (m-CPBA) results in an oxidative ring contraction to yield 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, albeit in a 29% yield. researchgate.net This reaction demonstrates the feasibility of transforming a six-membered thiadiazine ring into a five-membered thiadiazole system.

Photochemically Mediated Oxidative Ring Contraction Routes

A highly efficient and sustainable method for the synthesis of 1,2,5-thiadiazol-3(2H)-one 1-oxides is the photochemically mediated oxidative ring contraction of 4H-1,2,6-thiadiazines. nih.govacs.org This reaction proceeds by treating the 1,2,6-thiadiazines with visible light and molecular oxygen under ambient conditions. nih.govacs.org The process is believed to involve the 1,2,6-thiadiazine acting as a triplet photosensitizer to generate singlet oxygen, which then participates in a chemoselective [3 + 2] cycloaddition to form an endoperoxide intermediate. nih.govacs.orgst-andrews.ac.uk This intermediate subsequently undergoes ring contraction with the excision of a carbon atom. nih.govacs.orgst-andrews.ac.uk This method has been used to generate numerous examples of 1,2,5-thiadiazole 1-oxides in yields ranging from 39% to 100%. acs.orgst-andrews.ac.ukhw.ac.uk The reaction has been optimized for both batch and continuous-flow conditions and is effective in green solvents. nih.govacs.org

| Starting Material | Conditions | Product | Yield Range |

| 4H-1,2,6-Thiadiazines | Visible light, O₂ | 1,2,5-Thiadiazol-3(2H)-one 1-oxides | 39-100% |

Acid-Mediated Ring Contraction of 1,2,6-Thiadiazine 1,1-Dioxides

Acid-mediated conditions can also facilitate the ring contraction of 1,2,6-thiadiazine derivatives. Specifically, 3',5'-diarylspiro(benzo[d] chemicalbook.comnih.govdioxole-2,4'- nih.govacs.orghw.ac.ukthiadiazines) undergo a near-quantitative ring contraction to afford 3-aryl-4-(2-arylbenzo[d] chemicalbook.comnih.govdioxol-2-yl)-1,2,5-thiadiazoles. nih.govacs.org This transformation can be induced by either acid or thermal conditions, with eleven examples of this reaction being reported. nih.govacs.org The proposed mechanism for this reaction is a double Wagner-Meerwein rearrangement. nih.govacs.org

| Starting Material | Conditions | Product |

| 3',5'-Diarylspiro(benzo[d] chemicalbook.comnih.govdioxole-2,4'- nih.govacs.orghw.ac.ukthiadiazines) | Acid and/or Heat | 3-Aryl-4-(2-arylbenzo[d] chemicalbook.comnih.govdioxol-2-yl)-1,2,5-thiadiazoles |

Cycloaddition Reactions from Five-Membered Heterocycles (e.g., N-Alkylpyrrole, Isoxazoles, 1,2,3-Triazoles)

Cycloaddition reactions represent a powerful tool for the construction of complex heterocyclic systems. The use of five-membered heterocycles as precursors in these reactions offers a versatile entry into the 1,2,5-thiadiazolone scaffold.

While direct cycloaddition of N-alkylpyrroles to form 1,2,5-thiadiazolones is not a commonly documented primary route, pyrrole (B145914) derivatives can undergo various cycloaddition reactions to form different heterocyclic structures. For instance, [3+2] cycloaddition reactions of N-substituted pyrrole-2-carboxaldehydes with arylalkenes have been utilized to create dihydropyrrolizine skeletons. nih.gov Another approach involves the Van Leusen pyrrole synthesis, a [3+2] cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient alkenes to yield pyrrole derivatives. mdpi.com

Isoxazoles and isoxazolines are important five-membered heterocycles that can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.govresearchgate.net This method is a cornerstone in the synthesis of isoxazole-containing compounds and has been adapted for solid-phase synthesis to create diverse libraries of these molecules. nih.gov The isoxazole (B147169) ring itself can be a precursor to other heterocycles, although its direct transformation to a 1,2,5-thiadiazolone via cycloaddition is not a standard method. The synthesis of isoxazoles often involves the in-situ generation of nitrile oxides from precursors like hydroxyimidoyl chlorides. nih.gov

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most prominent method for synthesizing 1,2,3-triazoles. nih.govrgmcet.edu.in This reaction can be catalyzed by various metals, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a widely used "click chemistry" reaction. organic-chemistry.orgnih.gov While 1,2,3-triazoles are structurally distinct from 1,2,5-thiadiazoles, the principles of cycloaddition chemistry are fundamental to the synthesis of many five-membered heterocycles.

Cascade Rearrangement Approaches in Thiadiazole Synthesis

Cascade reactions, also known as tandem or domino reactions, offer an efficient synthetic strategy by combining multiple bond-forming events in a single operation without isolating intermediates. This approach is particularly valuable for the synthesis of complex heterocyclic systems like thiadiazoles.

Nitro Group-Participating Syntheses from N-tert-Butanesulfinamides

A notable cascade rearrangement for the synthesis of 1,2,5-thiadiazoles involves the use of nitro-group-containing N-tert-butanesulfinamides. acs.orgorganic-chemistry.org This method, mediated by trifluoroacetic anhydride, allows for the formation of functionalized 1,2,5-thiadiazoles in moderate to good yields. acs.orgorganic-chemistry.org The reaction conditions can be varied to selectively produce either 1,2,5-thiadiazoles or 1,2,4-thiadiazolones. acs.org

Mechanistic Aspects of Cascade Rearrangements (e.g., Pummerer-like, Nitrile Oxide Formation)

The cascade process for the synthesis of 1,2,5-thiadiazoles from nitro-group-containing N-tert-butanesulfinamides involves several key mechanistic steps. acs.org The reaction is initiated by a Pummerer-like rearrangement of the tert-butanesulfinamide unit. This is followed by the formation of a nitrile oxide intermediate through a rearrangement of the nitro group. Subsequent addition of oxygenated nucleophiles and an N–S bond-forming cyclization, followed by elimination, lead to the final 1,2,5-thiadiazole product. acs.org Nitrile oxides are versatile intermediates in organic synthesis, often generated in situ for 1,3-dipolar cycloaddition reactions to form heterocycles like isoxazoles. researchgate.netyoutube.com

Specific Routes to 1,2,5-Thiadiazolones and Their Oxidized Forms

Beyond general synthetic strategies, specific methods have been developed for the preparation of particular 1,2,5-thiadiazolone derivatives and their oxidized counterparts.

Preparation of 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide

A specific example of the synthesis of an oxidized 1,2,5-thiadiazolone is the preparation of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. This compound is synthesized through an oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one when treated with meta-chloroperoxybenzoic acid (m-CPBA). hw.ac.ukhw.ac.uk This reaction proceeds with a 29% yield, and the structure of the resulting product has been confirmed by single-crystal X-ray diffraction analysis. hw.ac.ukhw.ac.ukresearchgate.netresearchgate.net

| Starting Material | Reagent | Product | Yield |

| 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide | 29% hw.ac.ukhw.ac.uk |

Advanced Structural Elucidation of 1,2,5 Thiadiazolones

X-ray Crystallographic Analysis for Molecular Geometry

Single-crystal X-ray diffraction is a powerful technique for determining the exact spatial arrangement of atoms in a crystalline solid. Studies on derivatives such as 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, a closely related analogue, have provided significant insights into the geometry of the 1,2,5-thiadiazolone core. hw.ac.ukresearchgate.netresearchgate.net

The five-membered thiadiazole ring is a key structural feature. In the crystal structure of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, the thiadiazole moiety is observed to be nearly planar. hw.ac.uk The plane defined by the atoms C1-N1-S1-N2-C2 shows a root-mean-square deviation (RMSD) of only 0.033 Å, confirming a high degree of planarity. hw.ac.uk This planarity is a common feature in related heterocyclic systems, such as in certain 1,3,4-thiadiazole (B1197879) derivatives where the phenyl and thiadiazole rings are nearly coplanar. nih.gov

The orientation of substituents relative to the central thiadiazole ring is defined by dihedral angles. For 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, the planar thiadiazole ring is inclined at a dihedral angle of 15.954(8)° to the phenyl group attached at the carbon atom (C4). hw.ac.uk In a different but related structure, 2,3-dihydroxy-N′-(5-phenyl-1,3,4-thiadiazol-2-yl)succinamide, the angle between the phenyl ring and the thiadiazole ring is significantly smaller at 5.8 (4)°. nih.gov

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide | Thiadiazole | C-Bound Phenyl | 15.954(8) | hw.ac.uk |

| 2,3-dihydroxy-N′-(5-phenyl-1,3,4-thiadiazol-2-yl)succinamide | Thiadiazole | Phenyl | 5.8(4) | nih.gov |

The conformation and stability of the molecular structure are often influenced by weak intramolecular interactions. In the crystal structure of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, a notable intramolecular C-H···O hydrogen bond is present. researchgate.net This interaction occurs between a hydrogen atom of the phenyl ring and an oxygen atom of the sulfone group, with a C11···O3 distance of 2.943 Å. researchgate.net Such non-covalent interactions play a crucial role in dictating the preferred orientation of substituents. In other complex heterocyclic systems, intermolecular N—H⋯O and C—H⋯O hydrogen bonds are responsible for linking molecules into larger chains and networks. nih.gov

The lengths of the bonds within the thiadiazole ring are sensitive to the oxidation state of the sulfur atom and the molecule as a whole. Analysis of various 1,2,5-thiadiazole (B1195012) 1,1-dioxides reveals characteristic bond lengths for the heterocyclic ring. conicet.gov.arnih.gov Upon reduction, for instance, the C-C and C=N bonds experience the most significant changes in length, making them useful markers for determining the valence state of the molecule. nih.gov

The table below presents typical bond lengths for the 1,2,5-thiadiazole 1,1-dioxide ring in its neutral and radical anion forms, compiled from various crystallographically characterized derivatives. nih.gov

| Bond | Average Length (Å) - Neutral | Average Length (Å) - Radical Anion | Reference |

|---|---|---|---|

| C-C | 1.451 | 1.423 | nih.gov |

| C=N | 1.332 | 1.354 | nih.gov |

| S-N | 1.649 | 1.670 | nih.gov |

| S=O | 1.428 | 1.442 | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for identifying functional groups and confirming the structure of thiadiazolone derivatives.

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrational modes of functional groups within a molecule. For 1,2,5-thiadiazole 1,1-dioxides, distinct IR bands are attributed to the heterocyclic ring. nih.gov These include two S=O stretching vibrations, typically found in the ranges of 1350–1280 cm⁻¹ and 1170–1100 cm⁻¹, which are strong indicators of the sulfone group. nih.gov The C=N stretches for these compounds are observed in the 1600–1550 cm⁻¹ region. nih.gov

While specific IR data for 2-phenyl-1,2,5-thiadiazole-3-one is not detailed in the reviewed literature, the carbonyl (C=O) stretching frequency in related heterocyclic lactams, such as 1,3-oxazepine-tetra-one derivatives, appears in the range of 1683–1627 cm⁻¹. researchgate.net This suggests that the C=O stretch for a 1,2,5-thiadiazol-3-one would be expected in a similar region of the IR spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Class | Reference |

|---|---|---|---|---|

| S=O (Sulfone) | Symmetric & Asymmetric Stretch | 1350-1280 & 1170-1100 | 1,2,5-Thiadiazole 1,1-dioxides | nih.gov |

| C=N | Stretch | 1600-1550 | 1,2,5-Thiadiazole 1,1-dioxides | nih.gov |

| C=O (Lactam) | Stretch | 1683-1627 (comparative) | 1,3-Oxazepine-tetra-ones | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a hypothetical this compound, the phenyl group protons would typically appear as a complex multiplet in the aromatic region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the electronic effects of the thiadiazolone ring. Protons in the ortho position to the point of attachment are expected to be the most deshielded due to the electron-withdrawing nature of the heterocyclic system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the other carbon atom in the thiadiazole ring, and the carbons of the phenyl group. The carbonyl carbon (C=O) is typically found significantly downfield, often in the range of δ 160-180 ppm. The other carbon atom of the thiadiazole ring would also be in the downfield region, likely between δ 140 and 160 ppm. The phenyl carbons would appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the nitrogen of the thiadiazole ring) showing a distinct chemical shift.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Since experimental data is unavailable, the following table presents predicted chemical shift ranges based on the analysis of similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl H (ortho) | 7.8 - 8.2 | - |

| Phenyl H (meta) | 7.4 - 7.7 | - |

| Phenyl H (para) | 7.5 - 7.8 | - |

| Phenyl C (ipso) | - | 130 - 140 |

| Phenyl C (ortho) | - | 120 - 130 |

| Phenyl C (meta) | - | 128 - 135 |

| Phenyl C (para) | - | 130 - 140 |

| C=O (Thiadiazole) | - | 165 - 175 |

| C-S (Thiadiazole) | - | 145 - 160 |

Note: These are estimated values and actual experimental data may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, these transitions are typically π → π* and n → π*.

The spectrum of this compound would be expected to show characteristic absorption bands. The phenyl group conjugated with the thiadiazolone ring would likely result in strong absorptions in the UV region, typically between 200 and 400 nm. The π → π* transitions, which are generally of high intensity, would arise from the conjugated system. The n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are usually weaker and may appear as shoulders on the main absorption bands or as separate bands at longer wavelengths.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength (λmax, nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | 250 - 300 | High (>10,000) |

| n → π | 300 - 350 | Low (<1,000) |

Note: These are generalized predictions. The solvent used can significantly influence the position and intensity of absorption bands.

Derivatives and Analogues of 2 Phenyl 1,2,5 Thiadiazole 3 One

S-Oxidized Derivatives: 1,2,5-Thiadiazole (B1195012) 1-Oxides and 1,1-Dioxides

Oxidation of the sulfur atom in the 1,2,5-thiadiazole ring system leads to the formation of 1,2,5-thiadiazole 1-oxides (monoxides) and 1,2,5-thiadiazole 1,1-dioxides (dioxides). nih.govisres.org These S-oxidized derivatives exhibit altered electronic and structural properties compared to the parent thiadiazole.

1,2,5-Thiadiazole 1-Oxides: The oxidation of the ring sulfur atom can be achieved using common laboratory oxidants, resulting in nonaromatic thiadiazole-1-oxides. chemicalbook.com A series of 1,2,5-thiadiazole 1-oxide derivatives have been synthesized and investigated for their biological properties. nih.govnih.gov It has been found that substituting the 1,2,5-thiadiazole-1-oxide ring with an alkylamino group and an aliphatic chain linked to a hydroxy or ether group can result in compounds with significant biological activity. nih.gov

1,2,5-Thiadiazole 1,1-Dioxides: Further oxidation of 1,2,5-thiadiazoles or their 1-oxide counterparts yields 1,2,5-thiadiazole 1,1-dioxides. nih.gov Synthetic routes to these dioxides are limited but generally fall into two categories: the condensation of 1,2-diketones with sulfamide, or the oxidation of pre-existing 1,2,5-thiadiazoles or their 1-oxides. nih.gov For instance, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide is a well-studied example of this class. nih.gov The dioxide derivatives, such as nih.govrsc.orgnih.govthiadiazolo[3,4-f] rsc.orgbiointerfaceresearch.comphenanthroline 2,2-dioxide, have been noted for their ability to form stable radical anions, a property enhanced by the delocalization of spin density over a large aromatic system. nih.gov

The structural and electronic properties of these S-oxidized compounds have been investigated using various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy. nih.gov

Halogenated 1,2,5-Thiadiazolones and Their Reactivity

Halogenated 1,2,5-thiadiazolones are important synthetic intermediates due to the reactivity of the halogen substituent. The presence of electronegative nitrogen atoms in the thiadiazole ring renders the carbon atoms susceptible to nucleophilic attack, and a halogen atom on the ring can be readily displaced by various nucleophiles. nih.gov

For example, 4,7-dibromo nih.govrsc.orgnih.govthiadiazolo[3,4-d]pyridazine can undergo nucleophilic substitution reactions. researchgate.net The reactivity of such halogenated derivatives is influenced by the electronic properties of the heterocyclic system. The incorporation of bromine atoms can enhance the electron deficiency of the molecule, thereby increasing its reactivity towards nucleophilic substitution. researchgate.net

The graduated reactivity of different halogen atoms in poly-halogenated systems allows for regioselective modifications. researchgate.net This has been demonstrated in related heterocyclic systems where the reactivity order of halogens at different positions enables sequential and selective replacement reactions, including hydrodehalogenations and substitutions by various nucleophiles. researchgate.net

Fused Derivatives of 1,2,5-Thiadiazolones

The 1,2,5-thiadiazolone ring can be fused with other heterocyclic or carbocyclic systems to create a diverse array of polycyclic compounds. These fused derivatives often exhibit unique chemical and physical properties stemming from the extended π-system and the interaction between the fused rings.

One notable class of fused derivatives is the nih.govrsc.orgnih.govthiadiazolo[3,4-d]pyrimidines. acs.org These compounds can be synthesized through various routes, including the cyclization of appropriately substituted pyrimidine (B1678525) precursors. acs.org For instance, the reaction of 3,4-diamino-1,2,5-oxadiazole with sulfur monochloride has been reported to yield nih.govrsc.orgnih.govthiadiazolo[3,4-c] nih.govrsc.orgnih.govthiadiazole. researchgate.net

Another example includes the synthesis of bicyclic rsc.orgresearchgate.netresearchgate.netthiadiazolo[3,2-α]pyrimidine analogues through one-pot three-component cyclo-condensation reactions. biointerfaceresearch.com These reactions often involve the condensation of an amino-thiadiazole, an active methylene (B1212753) compound, and an aldehyde. biointerfaceresearch.com The resulting fused systems, such as 1-(7-methyl-2,5-diphenyl-5H- rsc.orgresearchgate.netresearchgate.netthiadiazolo[3,2-α]pyrimidin-6-yl)ethanone derivatives, have been a subject of interest. biointerfaceresearch.com

Furthermore, the fusion of the 1,2,5-thiadiazole ring with other systems can lead to compounds with interesting biological activities. For example, anthra[2,1-c] nih.govrsc.orgnih.govthiadiazole-6,11-dione has been identified as a potent compound in various cancer cell lines. nih.gov

The table below summarizes some examples of fused derivatives of 1,2,5-thiadiazolones.

| Fused System | Precursors | Reference |

| nih.govrsc.orgnih.govThiadiazolo[3,4-d]pyrimidines | Substituted pyrimidines | acs.org |

| nih.govrsc.orgnih.govThiadiazolo[3,4-c] nih.govrsc.orgnih.govthiadiazole | 3,4-Diamino-1,2,5-oxadiazole, sulfur monochloride | researchgate.net |

| rsc.orgresearchgate.netresearchgate.netThiadiazolo[3,2-α]pyrimidines | Amino-thiadiazole, active methylene compound, aldehyde | biointerfaceresearch.com |

| Anthra[2,1-c] nih.govrsc.orgnih.govthiadiazole-6,11-dione | Not specified | nih.gov |

Analogues with Diverse Substitutions on the Thiadiazole Ring

The properties and reactivity of the 2-phenyl-1,2,5-thiadiazole-3-one scaffold can be significantly modified by introducing various substituents onto the thiadiazole ring. The parent 1,2,5-thiadiazole is a weakly basic, thermally stable, and highly aromatic compound. chemicalbook.com Due to the low electron density on the nitrogen atoms, N-alkylation is not facile. chemicalbook.com

The synthesis of 4-substituted 1,2,5-thiadiazoles can be achieved by treating 2-aminoacetamides with thionyl chloride or sulfur monochloride. chemicalbook.com A variety of functional groups can be introduced at different positions of the thiadiazole ring, leading to a wide range of analogues with tailored properties.

For example, amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine have been synthesized and shown to be potent and selective ligands at human 5-HT1A receptors. nih.govsigmaaldrich.com The introduction of a methyl substituent at the 4-position of the thiadiazole ring in certain pyrazole (B372694) oxime compounds has been found to be favorable for their cytotoxic activity. nih.gov

The substitution pattern on the phenyl ring attached to the nitrogen at position 2 also plays a crucial role in determining the biological activity of these compounds. Analogues bearing one or more halogen atoms on the phenyl ring have shown varying degrees of cytotoxicity. nih.gov

The table below provides examples of substitutions and their effects.

| Substitution Position | Substituent | Effect/Property | Reference |

| 3 | Amino acid derivatives of piperazine | Potent and selective ligands at human 5-HT1A receptors | nih.govsigmaaldrich.com |

| 4 | Methyl | Favorable for cytotoxicity in certain pyrazole oxime compounds | nih.gov |

| Phenyl ring at N-2 | Halogen atoms | Modulates cytotoxic activity | nih.gov |

Thiadiazolium Salts and Mesoionic Forms

Thiadiazolium salts and their corresponding mesoionic forms represent another important class of derivatives of the 1,2,5-thiadiazole system. Mesoionic compounds are neutral, five- or six-membered heterocyclic compounds that cannot be represented satisfactorily by any single covalent or ionic structure and possess a dipole moment.

A new mesoionic heterocyclic system, 1,2,5-thiadiazolium-4-olates, has been synthesized by reacting α-alkylaminophenylacetamide derivatives with sulfur monochloride, followed by treatment with a base. rsc.org These compounds are a noteworthy example of the diverse chemistry of the 1,2,5-thiadiazole ring.

The formation of mesoionic compounds can also be achieved through the quaternization of the thiadiazole nucleus. nih.gov The synthesis and properties of mesoionic compounds derived from nih.govrsc.orgresearchgate.netthiadiazolo[4,5-d]pyrimidine have also been reported, highlighting a new class of heterocycles. acs.org

The structural characterization of mesoionic compounds is crucial for understanding their unique properties. For instance, the single crystal structure of mesoionic 4,5-diphenyl-1,3,4-thiadiazole-2-thiolate has been elucidated using X-ray diffraction. researchgate.net

Applications of 1,2,5 Thiadiazolones in Advanced Materials and Chemical Technologies

Applications in Materials Science

The inherent electron-deficient nature of the 1,2,5-thiadiazole (B1195012) core makes its derivatives excellent candidates for a variety of applications in materials science, from organic electronics to functional molecular materials.

Building Blocks for Organic Dyes and Optoelectronic Materials

Derivatives of 1,2,5-thiadiazole, especially those fused with aromatic systems like benzene to form benzo[c] researchgate.netmdpi.comnsc.ruthiadiazole (BTD), are fundamental components in the design of donor-acceptor organic dyes. These dyes are crucial for various optoelectronic applications due to their tunable photophysical properties. The BTD unit often serves as an efficient electron acceptor, which, when coupled with a suitable electron donor through a π-conjugated spacer, facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT is key to the functionality of these materials in devices.

The optical and electronic properties of these dyes can be finely tuned by modifying the donor and acceptor units, as well as the π-linker. For instance, replacing the benzene ring in BTD with a more electron-deficient pyridine ring to form pyridal researchgate.netmdpi.commdpi.comthiadiazole (PT) results in a stronger acceptor chromophore. This modification leads to a red-shift in the absorption spectrum and a lowering of the HOMO-LUMO energy levels, which can be advantageous for specific applications. mdpi.com

Furthermore, extended fused systems like benzo[1,2-c;4,5-c′]bis researchgate.netmdpi.comnsc.ruthiadiazole (BBT) exhibit unique properties, including an open-shell biradical nature. This characteristic makes BBT-based materials promising for applications in near-infrared (NIR) dyes and other advanced optoelectronic devices. mdpi.comresearchgate.net

Components in Organic Solar Cells (OSCs) and Organic Light-Emitting Diodes (OLEDs)

The tunable electronic properties of 1,2,5-thiadiazolone derivatives make them highly suitable for use in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). In OSCs, these compounds are often used as electron-acceptor units in donor-acceptor polymers or small molecules that form the active layer of the device. The efficiency of these solar cells is highly dependent on the molecular structure of the organic materials, which influences factors like light absorption, charge separation, and charge transport.

For example, a novel narrow-bandgap π-conjugated polymer based on naphtho[1,2-c:5,6-c']bis( researchgate.netmdpi.comnsc.ruthiadiazole) has been designed for use in polymer solar cells, achieving power conversion efficiencies of over 10%. nih.gov This high performance is attributed to the favorable electronic and morphological properties imparted by the thiadiazole-based acceptor unit.

The performance of OSCs incorporating 1,2,5-thiadiazole derivatives is a subject of extensive research. The table below presents data for some representative devices.

| Polymer/Small Molecule | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm2) | Fill Factor (FF) |

|---|---|---|---|---|---|

| ATEHPQ/n-Si | n-Si | 4.64 | 0.521 | 2.94 | 0.33 |

| TTP-DPA | Perovskite | 19.1 | - | - | - |

| Oligomer 8 | PC61BM | - | - | - | - |

This table presents selected performance data for organic solar cells incorporating 1,2,5-thiadiazole derivatives. nih.govnih.gov

Functional Molecular Materials (e.g., Persistent Organic Radicals, Molecular Magnets)

S-oxidized 1,2,5-thiadiazole derivatives, specifically 1,2,5-thiadiazole 1,1-dioxides, are precursors to stable radical anions. hw.ac.uk These radical anions are persistent organic radicals, which are molecules with an unpaired electron that exhibit enhanced stability. The presence of the unpaired electron makes these species paramagnetic. mdpi.com

The stability of these radical anions is often enhanced by the delocalization of the spin density over a large aromatic system when the thiadiazole ring is fused to other aromatic structures. hw.ac.uk This property makes them promising building blocks for the construction of functional molecular materials, such as molecular magnets. hw.ac.uk In the solid state, the paramagnetic centers of these radical anions can interact with each other, leading to collective magnetic phenomena.

For instance, the radical anion of researchgate.netmdpi.comnsc.ruthiadiazolo[3,4-c] researchgate.netmdpi.comnsc.ruthiadiazole has been isolated and studied. In the solid state, these radical anions can form π-dimers. Depending on the crystalline packing, these materials can exhibit either diamagnetic or paramagnetic behavior. nsc.ruresearchgate.net The study of such systems is crucial for the development of new organic-based magnetic materials.

| Compound | Magnetic Behavior | Key Structural Feature |

|---|---|---|

| mdpi.com2+ nih.gov2– salt of researchgate.netmdpi.comnsc.ruthiadiazolo[3,4-c] researchgate.netmdpi.comnsc.ruthiadiazolidyl radical anion | Diamagnetic in solid state | Formation of π-dimers |

| Radical anions of 1,2,5-thiadiazole 1,1-dioxides | Paramagnetic | Presence of an unpaired electron |

This table summarizes the magnetic properties of selected 1,2,5-thiadiazolone-based radical species. mdpi.comnsc.ru

Polymer Solvents and Fire Retardants (for Halogenated Derivatives)

While halogenated organic compounds are known to be used as fire retardants and in some cases as specialized solvents, there is a lack of specific scientific literature detailing the application of halogenated 1,2,5-thiadiazolone derivatives for these purposes. The general principle of halogenated fire retardants involves the release of halogen radicals at high temperatures, which interfere with the radical chain reactions of combustion. However, the application of this principle to 1,2,5-thiadiazolone structures is not well-documented. Similarly, the use of these specific compounds as polymer solvents has not been extensively reported in the available literature.

Role in Chemical Synthesis and Methodology

Beyond their applications in materials science, 1,2,5-thiadiazolones are also valuable reagents in organic synthesis, primarily due to the reactivity of the thiadiazole ring which allows for its transformation into other useful functional groups.

Chemo-sensing Applications (e.g., Fluorescent Chemosensors for Metal Ion Detection)

The inherent electronic and structural characteristics of the 1,2,5-thiadiazole scaffold have made it a valuable component in the design of chemosensors, particularly fluorescent sensors for the detection of metal ions. While specific studies on 2-Phenyl-1,2,5-thiadiazole-3-one in this application are not extensively documented, the broader class of phenylthiadiazole derivatives has demonstrated significant potential. These compounds can be functionalized to create selective and sensitive fluorescent probes for various metal ions.

A notable example is a Schiff base fluorescent chemosensor incorporating a 1,3,4-thiadiazole (B1197879) ring, which has been synthesized for the detection of aluminum (Al³⁺) and zinc (Zn²⁺) ions. mdpi.comdoaj.org This sensor exhibits differentiated fluorescent responses upon excitation at specific wavelengths in the presence of these metal ions. For instance, with Al³⁺, an increased fluorescence emission is observed at 480 nm upon excitation at 370 nm. mdpi.comdoaj.org In contrast, the presence of Zn²⁺ leads to a new emission band at 560 nm upon excitation at 320 nm. mdpi.comdoaj.org This dual-functional, selective quantification is a promising development in the field of environmental and biological monitoring of these important metal ions. mdpi.com The detection limits for Al³⁺ and Zn²⁺ with this particular sensor were determined to be 2.22 × 10⁻⁶ M and 1.62 × 10⁻⁵ M, respectively. mdpi.comdoaj.org

The principle behind this chemo-sensing ability lies in the coordination of the metal ions with the heteroatoms (nitrogen and sulfur) of the thiadiazole ring and other coordinating groups within the sensor molecule. This interaction alters the electronic properties of the fluorophore, leading to a measurable change in its fluorescence emission. The design of such sensors often involves a donor-acceptor-donor (D-A-D) scaffold, where the thiadiazole moiety can act as the acceptor. nih.govresearchgate.net This architecture facilitates intramolecular charge transfer (ICT), which is sensitive to the binding of metal ions. researchgate.net

Table 1: Performance of a Phenylthiadiazole-Based Fluorescent Chemosensor

| Analyte | Excitation Wavelength (nm) | Emission Wavelength (nm) | Detection Limit (M) |

|---|---|---|---|

| Al³⁺ | 370 | 480 | 2.22 x 10⁻⁶ |

| Zn²⁺ | 320 | 560 | 1.62 x 10⁻⁵ |

Broader Chemical and Biological Relevance (excluding clinical)

Beyond specific therapeutic applications, 1,2,5-thiadiazolone derivatives, including structures related to this compound, exhibit a range of chemical and biological activities that are of significant interest in materials science and various industrial applications.

Ligands in Coordination Chemistry

The 1,2,5-thiadiazole ring is a versatile ligand in coordination chemistry due to the presence of two nitrogen atoms and a sulfur atom, which can act as coordination sites. researchgate.netisres.org The ability of 1,2,5-thiadiazole 1,1-dioxides to form coordination compounds has been a subject of study. nih.govmdpi.com These compounds can coordinate with a variety of transition metal ions, leading to the formation of metal complexes with diverse structures and properties. researchgate.net

The coordination can occur through the nitrogen atoms of the thiadiazole ring, and in some cases, the sulfur atom can also participate in binding. researchgate.net For example, di(2-pyridyl)-1,2,5-thiadiazole has been shown to form seven-membered chelate rings with palladium and copper through coordination with the two pyridine nitrogens. researchgate.net In other instances, the same ligand can act as a bridge between metal centers, as seen in its silver complex. researchgate.net The electronic properties of the thiadiazole ring, being electron-deficient, can facilitate strong metal-metal interactions when bridging two metal centers. researchgate.net The versatility of thiadiazole-based ligands allows for the construction of mononuclear complexes, as well as one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com The resulting coordination compounds have potential applications in areas such as catalysis, and as functional materials with interesting magnetic or luminescent properties. nih.govmdpi.commdpi.com

Biological Activity Classes (e.g., Anti-biofilm agents, Enzyme Inhibitors, Corrosion Inhibitors)

Anti-biofilm agents: Thiadiazole derivatives have emerged as promising agents for combating bacterial biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antibiotics. mdpi.comnih.gov Certain bohrium.comrsc.orgnih.govthiadiazolo[3,2-a]pyrimidin-5-ones have demonstrated significant activity in both inhibiting biofilm formation and dispersing mature biofilms of clinically relevant Gram-positive and Gram-negative pathogens. mdpi.comnih.gov The substitution pattern on the thiadiazole scaffold plays a crucial role in determining the anti-biofilm efficacy. For example, the presence of a phenyl or methyl group at position 7 of the bohrium.comrsc.orgnih.govthiadiazolo[3,2-a]pyrimidinone core has been found to be advantageous for activity against bacterial biofilms. mdpi.com Some of these compounds have shown promising in vivo anti-infective properties with a favorable toxicity profile in models such as Galleria mellonella. nih.gov

Enzyme Inhibitors: The thiadiazole scaffold is present in various compounds that act as inhibitors of different enzymes. For instance, a series of 2,5-disubstituted thiadiazole derivatives have been synthesized and evaluated as potent inhibitors of the β-glucuronidase enzyme, with several compounds exhibiting superior activity compared to the standard inhibitor. nih.gov Other studies have focused on thiadiazole derivatives as α-glucosidase inhibitors, which are relevant for managing carbohydrate metabolism. nih.gov The inhibitory activity of these compounds is attributed to their ability to bind to the active site of the enzyme, thereby blocking its function. The structural features of the thiadiazole ring, including its aromaticity and the presence of heteroatoms, contribute to its ability to interact with biological macromolecules. nih.gov

Corrosion Inhibitors: Thiadiazole derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. isres.orgbohrium.comrsc.orgnih.govresearchgate.net Their inhibitory action is attributed to the adsorption of the thiadiazole molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.govresearchgate.net The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, as well as the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the metal atoms. nih.gov The efficiency of inhibition is dependent on the molecular structure of the thiadiazole derivative, including the nature of the substituents on the ring. researchgate.net Some novel thiadiazole derivatives have demonstrated outstanding inhibitive performance, with efficiencies reaching up to 99.58%. bohrium.com The mechanism of inhibition can involve physical adsorption, chemisorption, or a combination of both, leading to a significant reduction in the corrosion rate. researchgate.net

Table 2: Biological Activities of Selected Thiadiazole Derivatives

| Biological Activity | Compound Class | Key Findings |

|---|---|---|

| Anti-biofilm | bohrium.comrsc.orgnih.govThiadiazolo[3,2-a]pyrimidin-5-ones | Effective in inhibiting biofilm formation and dispersing mature biofilms. mdpi.comnih.gov |

| Enzyme Inhibition (β-glucuronidase) | 2,5-Disubstituted thiadiazoles | Several derivatives showed superior inhibitory activity compared to the standard. nih.gov |

| Corrosion Inhibition | 1-phenyl-3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) thiourea | Inhibition efficiency of up to 99.58% for N80 carbon steel. bohrium.com |

Future Research Perspectives in 2 Phenyl 1,2,5 Thiadiazole 3 One Chemistry

Development of Novel Synthetic Routes

The synthesis of 1,2,5-thiadiazole (B1195012) derivatives, including 2-Phenyl-1,2,5-thiadiazole-3-one, is an area ripe for innovation. While established methods exist, future research will likely focus on creating more efficient, environmentally friendly, and versatile synthetic pathways. nih.gov

One promising avenue is the development of one-pot, multi-component reactions. These reactions, which combine multiple starting materials in a single reaction vessel to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. For instance, a one-pot, three-component synthesis of β,γ-unsaturated α-aminonitriles has been reported, showcasing the potential of such strategies.

Another area of focus will be the use of novel catalysts to promote the formation of the thiadiazole ring. Heterogeneous catalysts, such as silica-based ionic liquids, offer the benefits of easy separation and recyclability, contributing to more sustainable chemical processes. The development of new catalytic systems could lead to milder reaction conditions and improved yields for the synthesis of this compound and its analogs.

Furthermore, exploring alternative starting materials and synthetic strategies is crucial. For example, the use of (het)aryldithioesters as precursors for the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles has been demonstrated, suggesting that similar innovative approaches could be applied to the 1,2,5-thiadiazole scaffold. acs.org

Exploration of Structure-Reactivity Relationships

A deep understanding of the relationship between the molecular structure of this compound derivatives and their chemical reactivity is paramount for designing new compounds with specific functionalities. Future research will involve systematic modifications of the phenyl ring and the thiadiazole core to probe their effects on the molecule's electronic properties and reactivity.

Studies on related heterocyclic systems, such as 1,2,5-thiadiazole 1,1-dioxides, have shown that the geometry of the heterocyclic ring changes systematically upon reduction to a radical anion. nih.gov Similar investigations into this compound could provide valuable insights into its redox behavior and potential applications in electronic materials.

The introduction of various substituents on the phenyl ring can significantly influence the compound's reactivity. For example, in pyrazole-imidazoline derivatives, the introduction of different substituents on the phenyl ring was found to enhance antiparasitic activity, highlighting the importance of substituent effects. mdpi.com A systematic study of electron-donating and electron-withdrawing groups on the phenyl ring of this compound will be crucial for tuning its reactivity for specific applications.

Moreover, the reactivity of the thiadiazole ring itself can be modulated. For instance, the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles via dehydrogenative intramolecular N–S bond formation showcases a novel approach to functionalizing the thiadiazole core. acs.org Exploring similar transformations for the 1,2,5-thiadiazole system could open up new avenues for creating diverse derivatives.

Advanced Characterization Techniques and Methodologies

The comprehensive characterization of this compound and its derivatives is essential for confirming their structure and understanding their properties. While standard techniques like NMR and mass spectrometry are routinely used, future research will benefit from the application of more advanced and specialized analytical methods. researchgate.net

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of molecules. nih.gov For novel this compound derivatives, obtaining crystal structures will be crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which can significantly influence their solid-state properties and biological activity. nih.gov

In cases where obtaining single crystals is challenging, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide detailed information about the connectivity of atoms within the molecule. For instance, the characterization of novel thiazole (B1198619) derivatives has been successfully achieved using a combination of 1H and 13C NMR spectroscopy. nih.gov

Furthermore, techniques like Hirshfeld surface analysis can provide insights into intermolecular interactions in the crystalline state. nih.gov This information is valuable for understanding the packing of molecules in a crystal lattice and can be correlated with physical properties such as melting point and solubility.

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. rsc.org Future research on this compound will heavily rely on these in silico methods to design novel derivatives with specific, tailored properties.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of new derivatives. rsc.org These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties, guiding synthetic efforts towards the most promising candidates.

Molecular docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets. rsc.org This approach is particularly valuable in drug discovery for identifying potential lead compounds with high efficacy and selectivity. For example, computational tools have been used to design and identify novel thiadiazole derivatives as potential anticancer agents. rsc.org

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can be performed to correlate the structural features of a series of derivatives with their observed biological activity or physical properties. These models can then be used to predict the properties of yet-to-be-synthesized compounds, accelerating the design and optimization process.

Expanding Applications in Materials Science and Industrial Processes

The unique electronic and structural properties of the 1,2,5-thiadiazole scaffold suggest that this compound and its derivatives could find applications in various areas of materials science and industrial processes. nih.gov

The inherent π-system of the thiadiazole ring, coupled with the phenyl substituent, makes these compounds potential candidates for organic electronic materials. Research into the electrical conductivity, photophysical properties, and charge transport characteristics of novel derivatives could lead to their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The study of 1,2,5-thiadiazole 1,1-dioxides has already highlighted their potential in the construction of functional molecular materials. nih.gov

In industrial processes, thiadiazole derivatives have been investigated for their role as corrosion inhibitors. The nitrogen and sulfur atoms in the thiadiazole ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion. Future research could explore the efficacy of this compound derivatives in this application.

Q & A

Q. What experimental designs validate the biological activity of thiadiazole-based compounds?

- Methodology : Use in vitro assays (e.g., MTT for cytotoxicity) and in vivo models to evaluate antimicrobial or anticancer activity. Pair with SAR studies to correlate substituent effects with bioactivity .

Q. How do solvent effects influence the tautomeric equilibrium of this compound?

- Methodology : NMR titration experiments in aprotic (DMSO) vs. protic (MeOH) solvents monitor tautomer ratios. Computational solvation models (COSMO-RS) predict solvent-polarity-dependent shifts .

Q. What advanced techniques characterize charge-transfer interactions in thiadiazole-containing complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.